Neopentyl glycol dicaprylate

Description

Properties

CAS No. |

31335-74-7 |

|---|---|

Molecular Formula |

C21H40O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

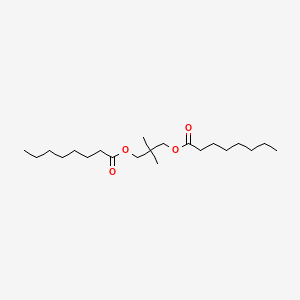

(2,2-dimethyl-3-octanoyloxypropyl) octanoate |

InChI |

InChI=1S/C21H40O4/c1-5-7-9-11-13-15-19(22)24-17-21(3,4)18-25-20(23)16-14-12-10-8-6-2/h5-18H2,1-4H3 |

InChI Key |

WFXHUBZUIFLWCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCC |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Neopentyl Glycol Dicaprylate: Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dicaprylate, a diester of neopentyl glycol and caprylic acid, is a versatile emollient and skin-conditioning agent widely utilized in the pharmaceutical and cosmetic industries. Its unique branched structure imparts desirable properties such as low viscosity, good spreadability, and a non-greasy feel, making it a valuable component in topical drug delivery systems and dermatological formulations. A thorough understanding of its synthesis mechanism and kinetics is paramount for process optimization, yield maximization, and ensuring product quality. This technical guide provides a comprehensive overview of the acid-catalyzed and enzyme-catalyzed synthesis of neopentyl glycol dicaprylate, detailing the reaction mechanisms, kinetic models, and experimental protocols.

Synthesis of Neopentyl Glycol Dicaprylate

The primary method for synthesizing neopentyl glycol dicaprylate is the direct esterification of neopentyl glycol with two equivalents of caprylic acid (octanoic acid). This reaction can be effectively catalyzed by both acids and enzymes, each offering distinct advantages and mechanistic pathways.

Acid-Catalyzed Esterification

The acid-catalyzed synthesis of neopentyl glycol dicaprylate follows the general principles of the Fischer-Speier esterification. This reversible reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

The synthesis proceeds in a stepwise manner, with the formation of the monoester, neopentyl glycol monocaprylate, as an intermediate, followed by the esterification of the second hydroxyl group to yield the diester. The overall reaction is driven to completion by the continuous removal of water, typically through azeotropic distillation.

A study on the kinetics of neopentyl glycol esterification with various carboxylic acids revealed that the formation of the monoester is significantly faster than the subsequent formation of the diester.[1]

Logical Flow of Acid-Catalyzed Esterification

Caption: Stepwise acid-catalyzed esterification of neopentyl glycol.

A typical laboratory-scale synthesis involves the following steps:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Reactants and Catalyst: Neopentyl glycol (1 molar equivalent), caprylic acid (2.1 molar equivalents), and a suitable solvent for azeotropic water removal (e.g., toluene) are added to the flask. A strong acid catalyst, such as p-toluenesulfonic acid (0.5-1 mol% relative to the carboxylic acid), is introduced.

-

Reaction Execution: The mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Monitoring and Completion: The progress of the reaction is monitored by quantifying the amount of water collected or by analytical techniques such as gas chromatography (GC). The reaction is considered complete when water is no longer being formed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a base, and the organic layer is washed with water and brine. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure neopentyl glycol dicaprylate.

The study also highlights the occurrence of a disproportionation reaction, where the diester can react with unreacted neopentyl glycol to form two molecules of the monoester.[1]

Table 1: Kinetic Parameters for the Esterification of Neopentyl Glycol with Structurally Similar Carboxylic Acids (Model System) [2]

| Carboxylic Acid | Reaction Step | Activation Energy (kJ/mol) | Pre-exponential Factor |

| Acetic Acid | Monoester Formation | Data not available | Data not available |

| Acetic Acid | Diester Formation | Data not available | Data not available |

| 2-Ethylhexanoic Acid | Monoester Formation | Data not available | Data not available |

| 2-Ethylhexanoic Acid | Diester Formation | Data not available | Data not available |

Note: The specific values for activation energies and pre-exponential factors for acetic and 2-ethylhexanoic acids were established in the study but are not provided in the abstract. This table serves as a template for the type of data required for a complete kinetic analysis.

Enzyme-Catalyzed Esterification

Enzymatic synthesis, employing lipases as biocatalysts, offers a greener and more selective alternative to acid catalysis. Lipases operate under milder reaction conditions, reducing the risk of side reactions and leading to a higher purity product.

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[3][4] In this mechanism, the lipase (B570770) first reacts with the acyl donor (caprylic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The alcohol (neopentyl glycol) then binds to the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme.

Ping-Pong Bi-Bi Mechanism for Enzymatic Esterification

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

A study on the biocatalytic synthesis of neopentyl glycol dicaprylate/dicaprate provides a detailed experimental protocol using an immobilized lipase.[5]

-

Biocatalyst: Immobilized lipase B from Candida antarctica (Novozym® 435) is a commonly used and effective catalyst.

-

Reaction Setup: The reaction is typically carried out in a solvent-free system in a thermostated batch reactor.

-

Reactants: Neopentyl glycol and a mixture of caprylic and capric acids are used as substrates.

-

Reaction Conditions: The reaction is conducted at elevated temperatures (e.g., 80°C) with continuous stirring. To mitigate the inhibitory effects of high acid concentrations on the enzyme, a fed-batch approach, where the acid is added gradually, can be employed.

-

Monitoring and Completion: The reaction progress is monitored by analyzing the composition of the reaction mixture using techniques like GC.

-

Product Isolation: After the reaction, the immobilized enzyme is separated by filtration and can be reused. The product is then purified, typically by vacuum distillation.

The kinetics of lipase-catalyzed reactions are often described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. For a Ping-Pong Bi-Bi mechanism, the rate equation can be more complex, potentially including terms for substrate inhibition.

A study on the synthesis of neopentyl glycol dicaprylate/dicaprate reported the following process productivity under optimized conditions.[5]

Table 2: Process Productivity for the Biocatalytic Synthesis of Neopentyl Glycol Dicaprylate/Dicaprate [5]

| Parameter | Value |

| Biocatalyst | Lipozyme®435 |

| Reaction Time | 6 hours |

| Temperature | 80 °C |

| Product Purity | 92.5% |

| Process Productivity | 0.15 kg product / (L reactor · h) |

| Biocatalyst Productivity | 167.09 kg product / kg biocatalyst |

Conclusion

The synthesis of neopentyl glycol dicaprylate can be effectively achieved through both acid-catalyzed and enzyme-catalyzed esterification. The acid-catalyzed route, while well-established, requires harsh reaction conditions and careful removal of the catalyst. The enzymatic approach offers a milder and more sustainable alternative, with the potential for high selectivity and catalyst recycling.

For process optimization and scale-up, a thorough understanding of the reaction kinetics is crucial. While a kinetic model for the acid-catalyzed esterification of neopentyl glycol with similar carboxylic acids exists, further research is needed to determine the specific kinetic parameters for the synthesis of the dicaprylate ester. Similarly, for the enzymatic route, the determination of fundamental kinetic constants would allow for more precise modeling and process control. This guide provides a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this important pharmaceutical and cosmetic ingredient.

References

- 1. cris.vtt.fi [cris.vtt.fi]

- 2. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]

- 3. researchgate.net [researchgate.net]

- 4. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Neopentyl Glycol Dicaprylate/Dicaprate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl Glycol Dicaprylate/Dicaprate is a versatile synthetic ester that has garnered significant attention in the pharmaceutical, cosmetic, and personal care industries. It is the diester of neopentyl glycol and a blend of caprylic and capric acids, which are medium-chain fatty acids commonly derived from sources like coconut oil.[1][2] Known for its unique sensory properties and functional benefits, it serves primarily as an emollient, texture enhancer, and solvent.[1][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of Neopentyl Glycol Dicaprylate/Dicaprate, along with its synthesis, experimental characterization methodologies, and applications, with a focus on its relevance to drug development and formulation science.

Chemical Identity and Structure

Neopentyl Glycol Dicaprylate/Dicaprate is a mixed diester. The central component is neopentyl glycol (2,2-dimethylpropane-1,3-diol), a branched-chain diol. This backbone is esterified with both caprylic acid (octanoic acid) and capric acid (decanoic acid). The irregular molecular shape resulting from the branched backbone and mixed-length fatty acid tails is key to its desirable sensory characteristics, such as a light, silky, and non-greasy feel.[2]

It is important to distinguish the mixed ester from its related individual components:

-

Neopentyl Glycol Dicaprylate: Both ester groups are from caprylic acid.

-

Neopentyl Glycol Dicaprate: Both ester groups are from capric acid.

-

Neopentyl Glycol Dicaprylate/Dicaprate: A mixture where the ester groups are a combination of caprylic and capric acids.

dot

Caption: Molecular structures of Neopentyl Glycol esters.

Physicochemical Properties

The properties of Neopentyl Glycol Dicaprylate/Dicaprate make it a highly effective and stable ingredient in various formulations. It appears as a clear, colorless to pale yellow liquid with a neutral to faint fatty odor.[1][4]

Identification and General Properties

| Property | Value | Reference(s) |

| Chemical Name | Decanoic acid, mixed esters with neopentyl glycol and octanoic acid | [1][5][6] |

| INCI Name | NEOPENTYL GLYCOL DICAPRYLATE/DICAPRATE | [1] |

| CAS Number | 70693-32-2 | [1][6][7][8] |

| EINECS/ELINCS No. | 274-764-0 | [1][6][8] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Odor | Neutral to faint fatty odor | [4] |

Quantitative Physicochemical Data

There is some variability in the reported values across different sources, which can be attributed to differences in the specific caprylate/caprate ratio and purity of the commercial product.

| Property | Value | Reference(s) |

| Molecular Formula (representative) | C23H48O6 (for mixed ester); C41H80O8 (appears anomalous) | [1][5][7][8] |

| Molecular Weight (representative) | ~356.5 g/mol to 440.7 g/mol (varies with fatty acid ratio) | [4][9][10] |

| Density (at 25 °C) | ~0.94 g/cm³ | [4] |

| Melting Point | -20°C to 10°C; < 0 °C (liquid at room temp) | [1][4] |

| Boiling Point | ~269.6 °C (estimated); >200 °C (decomposes) | [4][5][8] |

| Flash Point | ~121.8 °C (251 °F) (estimated) | [5][8] |

| Viscosity | Low | [1] |

| Solubility | Insoluble in water; soluble in oils, esters, and other lipids. | [1][4][5] |

| logP (o/w) | 3.965 (estimated) | [5] |

| pH | 5 - 7 | [1] |

Experimental Protocols and Methodologies

Synthesis: Direct Esterification

Neopentyl Glycol Dicaprylate/Dicaprate is produced via a direct esterification process.[1][2] This method is efficient and allows for high-purity yields.

dot

Caption: General workflow for the synthesis of Neopentyl Glycol Dicaprylate/Dicaprate.

Methodology:

-

Charging the Reactor: Neopentyl glycol and a mixture of caprylic and capric fatty acids are charged into a reaction vessel.

-

Catalysis: An acid catalyst is introduced to facilitate the esterification reaction.

-

Reaction Conditions: The mixture is heated under controlled temperature conditions to drive the formation of ester bonds and the removal of water, a byproduct of the reaction.[1]

-

Purification: Following the reaction, the crude product is purified. This typically involves steps such as catalyst neutralization and removal, washing to eliminate unreacted starting materials, and distillation or filtration to ensure the final product meets the high-purity standards required for pharmaceutical and cosmetic applications.[1]

Physicochemical Characterization

Standard analytical techniques are employed to determine the properties outlined in Section 3.0.

-

Identity and Purity (Assay): Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine the ratio of caprylate to caprate esters and to quantify impurities.

-

Melting and Boiling Points: Determined using a differential scanning calorimeter (DSC) or a standard melting/boiling point apparatus.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).

-

Viscosity: A rotational viscometer is used to measure the dynamic viscosity, confirming its characteristic low viscosity and flow properties.

-

Solubility: Assessed by visually observing the miscibility of the ester in various solvents (water, ethanol, oils) at controlled temperatures.

-

pH: The pH of a dispersion of the material in water is measured using a calibrated pH meter.

Applications in Pharmaceutical and Cosmetic Formulations

The unique combination of a branched backbone and medium-chain fatty acids gives Neopentyl Glycol Dicaprylate/Dicaprate a desirable profile for use in advanced formulations.

dot

Caption: Key functional roles and benefits in formulations.

-

Emollient: It provides skin-softening properties, leaving a smooth and silky after-feel without a greasy residue.[1][6] This makes it ideal for moisturizers, serums, and other skincare products.[1] It forms a breathable, non-occlusive barrier on the skin that helps to lock in moisture.[1][11]

-

Texture Enhancer: Its low viscosity and excellent slip improve the spreadability of formulations, ensuring a smooth and even application.[1][3] This is particularly valuable in foundations, sunscreens, and lipsticks.[1]

-

Solvent and Dispersing Agent: It can act as a solvent for lipophilic active pharmaceutical ingredients (APIs) and other cosmetic actives, improving their dispersion and effectiveness within a formulation.[1] This is crucial in sun care products to ensure the even application and distribution of UV filters, enhancing product stability and performance.[1]

-

Binder: In pressed powder formulations, such as blushes and eyeshadows, it serves as an excellent binder.[5]

Stability and Safety Profile

Stability

Neopentyl Glycol Dicaprylate/Dicaprate exhibits robust stability across a wide range of conditions. Benchtop tests have shown reliable performance in matrices with a pH range of 3 to 8.[2] Its unique molecular structure, with steric hindrance provided by the neopentyl group, helps protect the ester linkages from premature hydrolysis, contributing to its stability in both acidic and alkaline formulations.[2] It also helps to stabilize emulsions containing vulnerable active ingredients by mitigating oxidation and hydrolytic degradation.[2]

Safety and Toxicology

The safety of Neopentyl Glycol Dicaprylate/Dicaprate has been well-established for its use in cosmetics and personal care products.

-

Toxicity: It is considered a safe and non-toxic ingredient.[1] Acute oral and dermal toxicity studies in rats showed no signs of systemic toxicity, with an LD50 of >2000 mg/kg.[12]

-

Irritation and Sensitization: It is non-irritating and does not typically cause sensitivity.[1]

-

Comedogenicity: Its lightweight nature makes it non-comedogenic, meaning it does not clog pores and is suitable for use in products for acne-prone skin.[1]

-

Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of monoalkylglycol dialkyl acid esters, including Neopentyl Glycol Dicaprylate/Dicaprate, and concluded they are safe in cosmetics in the present practices of use and concentration.[3][12] Surveys have reported its use in concentrations up to 22.7% in cosmetic products.[3]

Conclusion

Neopentyl Glycol Dicaprylate/Dicaprate is a high-performance, multifunctional ester with a well-characterized physicochemical profile. Its unique structure imparts exceptional sensory benefits, making it a preferred ingredient for creating elegant and effective pharmaceutical and cosmetic formulations. With its excellent stability, safety, and compatibility, it offers formulators a reliable tool to enhance product aesthetics, improve the delivery of active ingredients, and ensure a positive user experience. This guide provides the foundational technical data essential for researchers and drug development professionals to effectively utilize this versatile excipient.

References

- 1. specialchem.com [specialchem.com]

- 2. jiuanchemical.com [jiuanchemical.com]

- 3. paulaschoice.co.uk [paulaschoice.co.uk]

- 4. rawsource.com [rawsource.com]

- 5. neopentyl glycol dicaprylate / dicaprate, 70693-32-2 [thegoodscentscompany.com]

- 6. Neopentyl glycol dicaprylate/dicaprate suppliers & manufacturers in China [m.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. Neopentyl glycol dicaprylate | C21H40O4 | CID 160200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. lesielle.com [lesielle.com]

- 12. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Molecular Structure and Characterization of Neopentyl Glycol Dicaprylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dicaprylate, also known as neopentyl glycol dioctanoate, is a diester with significant applications in the pharmaceutical and cosmetic industries as an emollient. Its unique molecular structure, characterized by a sterically hindered neopentyl core, imparts desirable properties such as high thermal and hydrolytic stability, a light, non-greasy feel, and excellent spreadability. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and detailed characterization of Neopentyl glycol dicaprylate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Molecular Structure and Chemical Identity

Neopentyl glycol dicaprylate is the diester formed from the esterification of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with two molecules of caprylic acid (octanoic acid). The central neopentyl group, with its quaternary carbon atom, is a key structural feature that sterically hinders the ester linkages, contributing to the molecule's stability.

Molecular Structure:

An In-depth Technical Guide on the Thermal Decomposition Pathways of Neopentyl Glycol Dicaprylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dicaprylate, a synthetic ester, is valued in various industrial applications for its excellent thermal stability and lubricating properties. Understanding its thermal decomposition pathways is critical for predicting its performance at elevated temperatures, ensuring operational safety, and controlling degradation byproducts. This technical guide provides a comprehensive overview of the thermal decomposition of neopentyl glycol dicaprylate, including its primary degradation mechanisms, decomposition products, and the experimental protocols used for its analysis. Quantitative data from relevant studies are summarized, and the key decomposition pathways are visualized to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

Neopentyl glycol dicaprylate is a diester of neopentyl glycol and caprylic acid. Its unique neostructure, characterized by the absence of β-hydrogens on the glycol moiety, imparts superior thermal and oxidative stability compared to many other synthetic esters.[1] This makes it a preferred choice for high-temperature applications such as in lubricants for aviation turbines, air compressors, and automotive engines.[2] However, even these robust molecules will degrade under sufficiently high thermal stress. The decomposition process can be complex, involving a variety of chemical reactions that lead to the formation of a range of smaller, more volatile molecules, as well as larger, polymerized products.[3][4]

This guide will delve into the known thermal decomposition pathways of neopentyl glycol dicaprylate and its close analogs, providing a detailed examination of the experimental techniques used to elucidate these mechanisms and the resulting data.

General Thermal Stability of Neopolyol Esters

Neopolyol esters, including those of neopentyl glycol, are recognized for their high thermal stability, which is a key attribute for their use in high-performance lubricants.[2] Their molecular structure is designed to resist breakdown at elevated temperatures. Specifically, the presence of quaternary carbon atoms in the alcohol backbone, as in neopentyl glycol, eliminates the possibility of β-hydride elimination, a common low-energy decomposition pathway for many esters.[2]

Synthetic esters are often the lubricant of choice for applications where temperatures can reach up to 300°C (600°F).[1] At these temperatures, they tend to evaporate cleanly without forming deposits or varnish, a significant advantage over mineral oils and other synthetic lubricants.[1][3]

Thermal Decomposition Pathways

The thermal decomposition of neopentylpolyol esters, such as neopentyl glycol dicaprylate, has been studied to understand their degradation mechanisms. Research on neopentyl glycol dilaurate, a close structural analog, provides significant insights into the probable decomposition pathways. The primary mechanism of thermolysis for neopentylpolyol esters in the temperature range of 320-360°C is proposed to be the heterolytic splitting of one of the alkyl-oxygen bonds.[5]

This primary decomposition step is followed by a series of secondary reactions of the resulting carbocation and carboxylate anion. The molecular decomposition at the acyl-oxygen bond or between the α and β carbon atoms of the acyl group occurs to a much lesser extent.[5]

Proposed Primary Decomposition Pathway

The main thermal decomposition pathway is initiated by the cleavage of the C-O bond between the neopentyl group and the oxygen of the carboxylate group. This heterolytic cleavage results in the formation of a primary carbocation and a carboxylate anion.[5]

The stability of the resulting primary carbocation is a key factor in this mechanism. While primary carbocations are generally unstable, it is suggested that intramolecular solvation by the neighboring ester group may play a role in its formation.[5]

Secondary Decomposition Reactions

The initial decomposition products, the primary carbocation and the caprylate anion, can undergo further reactions to form a variety of stable end products. These secondary reactions can include rearrangements, eliminations, and reactions with other molecules present in the system. The specific nature and distribution of these secondary products will depend on the precise reaction conditions, including temperature, pressure, and the presence of oxygen or catalysts.

Quantitative Data

While specific quantitative data for the thermal decomposition of neopentyl glycol dicaprylate is scarce in publicly available literature, data for the parent alcohol, neopentyl glycol, and general data for synthetic esters provide some context for its thermal stability. It is important to note that the esterification of neopentyl glycol with caprylic acid significantly increases its thermal stability.

| Parameter | Value | Compound | Reference |

| Maximum Decomposition Temperature (Tmax) | 159.72°C | Neopentyl Glycol | [6][7] |

| Onset of Thermal Degradation | ~135°C | Neopentyl Glycol | [6][7] |

| Termination of Thermal Degradation | ~195°C | Neopentyl Glycol | [6][7] |

| Effective Continuous Operation Temperature | up to 260°C (500°F) | Synthetic Esters (general) | [3] |

| High-Temperature Lubrication Limit | up to 300°C (600°F) | Synthetic Esters (general) | [1] |

Experimental Protocols

The study of the thermal decomposition of materials like neopentyl glycol dicaprylate involves a range of analytical techniques to determine decomposition temperatures, identify degradation products, and elucidate reaction mechanisms. The following are detailed methodologies for key experiments cited in the study of polyol esters.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature profile of the material.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of neopentyl glycol dicaprylate is placed in a sample pan (e.g., platinum, alumina, or stainless steel).

-

The sample pan is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) with a constant flow rate (e.g., 20 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products.

Methodology:

-

A small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis probe.[8]

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 500-1400 °C) in an inert atmosphere (e.g., helium).[9]

-

The thermal decomposition of the sample produces a mixture of smaller molecules.

-

These pyrolysis products are swept by a carrier gas into a gas chromatograph (GC).

-

The GC separates the individual components of the mixture based on their boiling points and interactions with the stationary phase of the GC column.

-

The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.[10]

References

- 1. Synthetic Esters: Engineered to Perform [machinerylubrication.com]

- 2. lube-media.com [lube-media.com]

- 3. High Temperature Food Grade Grease - Synthetic Esters [stle.org]

- 4. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]

- 5. Main paths of thermal decomposition of neopentylpolyol esters (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Neopentyl Glycol Dicaprylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Neopentyl glycol dicaprylate using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the principles, experimental protocols, and data interpretation for the characterization of this widely used emollient and skin-conditioning agent.

Introduction to Neopentyl Glycol Dicaprylate

Neopentyl glycol dicaprylate is a diester formed from the esterification of neopentyl glycol with caprylic acid.[1] It is a clear, colorless to pale yellow liquid known for its lightweight and non-greasy feel in cosmetic and pharmaceutical formulations.[2] Spectroscopic analysis is crucial for confirming its chemical structure, assessing purity, and ensuring quality control in various applications.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of Neopentyl glycol dicaprylate by FTIR is primarily focused on the identification of its characteristic ester functional groups.

Predicted FTIR Spectral Data

The FTIR spectrum of Neopentyl glycol dicaprylate is expected to exhibit strong absorption bands characteristic of an aliphatic ester. The key vibrational modes are summarized in the table below. For comparison, the characteristic absorption of the precursor, neopentyl glycol, is also included.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) for Neopentyl Glycol Dicaprylate | Observed Wavenumber (cm⁻¹) for Neopentyl Glycol |

| C-H Stretch | Aliphatic CH₂, CH₃ | 2850 - 3000 | 2870 - 2960 |

| C=O Stretch | Ester Carbonyl | ~1740 | - |

| C-O Stretch | Ester | 1150 - 1250 | - |

| O-H Stretch | Alcohol | - | Broad, ~3288[3] |

The most prominent peak in the spectrum of Neopentyl glycol dicaprylate will be the strong carbonyl (C=O) stretch around 1740 cm⁻¹. The presence of this band, along with the C-O stretching vibrations and the absence of the broad O-H stretch from the neopentyl glycol precursor, confirms the successful esterification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete structural elucidation of Neopentyl glycol dicaprylate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Neopentyl glycol dicaprylate is predicted to show distinct signals for the protons in the neopentyl glycol backbone and the caprylate side chains.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Caprylate) | ~0.88 | Triplet | 6H |

| -(CH₂)₅- (Caprylate) | ~1.27 | Multiplet | 20H |

| -CH₂- (next to C=O) | ~2.28 | Triplet | 4H |

| -O-CH₂- (Neopentyl) | ~3.88 | Singlet | 4H |

| -C(CH₃)₂- (Neopentyl) | ~0.95 | Singlet | 6H |

A key signal to confirm the ester formation is the singlet at approximately 3.88 ppm, corresponding to the methylene (B1212753) protons of the neopentyl glycol moiety attached to the ester oxygen.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O (Ester Carbonyl) | ~173 |

| -O-C H₂- (Neopentyl) | ~69 |

| -C (CH₃)₂- (Neopentyl) | ~35 |

| -C H₂- (next to C=O) | ~34 |

| -(C H₂)₅- (Caprylate) | 22 - 32 |

| -C (CH₃)₂- (Neopentyl) | ~22 |

| -C H₃ (Caprylate) | ~14 |

The downfield signal around 173 ppm is characteristic of the ester carbonyl carbon.[4]

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a single drop of Neopentyl glycol dicaprylate onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum by the instrument's software.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Neopentyl glycol dicaprylate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Shimming: Place the NMR tube in the spectrometer and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

Caption: Experimental Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Rheological Properties of Neopentyl Glycol Dicaprylate/Dicaprate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological properties of Neopentyl Glycol Dicaprylate/Dicaprate, a widely used emollient ester in the cosmetics and pharmaceutical industries. Understanding its flow behavior is crucial for formulation development, quality control, and predicting product performance.

Introduction to Neopentyl Glycol Dicaprylate/Dicaprate

Neopentyl Glycol Dicaprylate/Dicaprate is the diester of neopentyl glycol and a blend of caprylic and capric acids. It is a non-occlusive, light emollient known for its excellent spreadability, silky skin feel, and ability to reduce the greasiness of formulations.[1][2] Its primary functions in cosmetic and pharmaceutical formulations include acting as a skin-conditioning agent, an emollient, and a viscosity-regulating agent.

Core Rheological Properties

The rheological profile of an ingredient dictates its texture, application properties, and stability within a formulation. For a low-viscosity emollient like Neopentyl Glycol Dicaprylate/Dicaprate, the key rheological parameter is its dynamic viscosity.

Quantitative Rheological Data

Published data on the detailed rheological profile of neat Neopentyl Glycol Dicaprylate/Dicaprate is limited. However, technical specifications from suppliers provide a key data point for its viscosity.

| Property | Value | Temperature | Reference |

| Dynamic Viscosity | ~12 cps | 25°C | [3] |

Note: cps (centipoise) is a common unit for dynamic viscosity, where 1 cps = 1 mPa·s (millipascal-second).

Flow Behavior

Emollient esters like Neopentyl Glycol Dicaprylate/Dicaprate are generally characterized as Newtonian fluids. This means their viscosity remains constant regardless of the applied shear rate. This property is desirable for formulations where a consistent feel and flow are required during application.

Experimental Protocols for Rheological Characterization

The viscosity of materials like Neopentyl Glycol Dicaprylate/Dicaprate can be determined using standardized methods. The following outlines a typical experimental protocol for measuring the dynamic viscosity of a low-viscosity cosmetic ester.

Principle of Measurement

The measurement of dynamic viscosity is typically performed using a rotational viscometer or rheometer. This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is then calculated from the torque, the speed of the spindle, and the geometry of the spindle and cup.

Apparatus and Equipment

-

Rotational Viscometer or Rheometer: Capable of controlled shear rate or controlled shear stress measurements.

-

Measurement Geometry: A cone-plate or parallel-plate system is often suitable for low-viscosity liquids. A double-gap cylinder system can also be used for enhanced sensitivity with low-viscosity samples.

-

Temperature Control Unit: A Peltier or circulating fluid bath system to maintain a constant and uniform sample temperature, typically with an accuracy of ±0.1°C.

-

Calibration Fluids: Certified viscosity standards for instrument calibration.

Standardized Methodologies

While a specific standard for Neopentyl Glycol Dicaprylate/Dicaprate was not identified, the following international standards provide a framework for the rheological measurement of similar liquid products:

-

ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. This method uses a glass capillary viscometer to measure kinematic viscosity, from which dynamic viscosity can be calculated if the density of the liquid is known.

-

ISO 3219: Plastics — Polymers/resins in the liquid state or as emulsions or dispersions — Determination of viscosity using a rotational viscometer with defined shear rate. This standard is applicable to a wide range of liquid materials and specifies the use of rotational viscometers with defined geometries.

Sample Preparation and Measurement Procedure

-

Instrument Calibration: Calibrate the viscometer using a certified viscosity standard of a similar viscosity range to the expected sample viscosity.

-

Sample Loading: Place a sufficient amount of Neopentyl Glycol Dicaprylate/Dicaprate into the sample cup, ensuring no air bubbles are trapped.

-

Temperature Equilibration: Allow the sample to equilibrate to the target measurement temperature (e.g., 25°C) for a sufficient period to ensure thermal homogeneity.

-

Measurement:

-

For a viscosity vs. shear rate profile, perform a shear rate sweep from a low shear rate (e.g., 1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹).

-

For a viscosity vs. temperature profile, perform single-point viscosity measurements at various temperatures (e.g., in 5°C increments from 20°C to 50°C) at a constant shear rate.

-

-

Data Recording: Record the viscosity (in mPa·s or cps), shear rate (in s⁻¹), and temperature (in °C).

Visualizing Rheological Behavior

The following diagrams, generated using Graphviz, illustrate the expected rheological behavior of Neopentyl Glycol Dicaprylate/Dicaprate based on its classification as a low-viscosity, Newtonian emollient ester.

Conclusion

Neopentyl Glycol Dicaprylate/Dicaprate is a low-viscosity emollient that exhibits Newtonian flow behavior. Its viscosity of approximately 12 cps at 25°C makes it a valuable ingredient for creating lightweight and easily spreadable cosmetic and pharmaceutical products. While extensive public data on its rheological profile under varying conditions is scarce, standardized testing protocols can be employed to characterize specific batches for formulation and quality control purposes. The provided information serves as a foundational guide for professionals in understanding and utilizing the rheological properties of this versatile ester.

References

Green Synthesis of Neopentyl Glycol Dicaprylate: A Technical Guide to Enzymatic Catalysis

Introduction

The demand for environmentally benign and sustainable chemical processes has driven significant research into green synthesis methodologies. Neopentyl glycol dicaprylate, a widely used emollient and skin-conditioning agent in the cosmetics and personal care industries, is traditionally synthesized through chemical esterification at high temperatures with acid catalysts, a process often associated with environmental concerns and the formation of byproducts. This technical guide provides an in-depth overview of the enzymatic synthesis of neopentyl glycol dicaprylate, a green alternative that leverages the high selectivity and mild operating conditions of lipases. This biocatalytic approach offers numerous advantages, including higher purity products, reduced energy consumption, and compliance with the principles of green chemistry.

This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive resource on the core aspects of this green synthesis, from detailed experimental protocols to a summary of key performance data.

Enzymatic Reaction Pathway

The enzymatic synthesis of neopentyl glycol dicaprylate involves the esterification of neopentyl glycol with caprylic acid, catalyzed by a lipase (B570770). The most commonly and effectively used enzyme for this reaction is the immobilized lipase B from Candida antarctica (CALB), commercially available under trade names such as Novozym® 435 and Lipozyme® 435. The reaction proceeds in a solvent-free system, which enhances process efficiency and reduces downstream purification challenges.

The overall reaction can be depicted as a two-step esterification where one molecule of neopentyl glycol reacts with two molecules of caprylic acid to form neopentyl glycol dicaprylate and water. The removal of water is crucial to shift the reaction equilibrium towards product formation.

Caption: Enzymatic esterification of neopentyl glycol with caprylic acid.

Experimental Protocols

This section details the methodologies for the key experiments in the enzymatic synthesis of neopentyl glycol dicaprylate.

Materials

-

Neopentyl glycol (NPG) : Purity ≥ 99%

-

Caprylic acid (CA) : Purity ≥ 98%

-

Immobilized Candida antarctica lipase B (CALB) : Novozym® 435 or Lipozyme® 435

-

Solvents for analysis (e.g., ethanol (B145695), acetone) : Analytical grade

Enzymatic Synthesis in a Batch Reactor

-

Reactant Preparation : Accurately weigh neopentyl glycol and caprylic acid in the desired molar ratio (typically 1:2 to 1:2.2, alcohol to acid).

-

Reaction Setup : Place the reactants in a jacketed glass reactor equipped with a mechanical stirrer and a temperature controller.

-

Enzyme Addition : Add the immobilized CALB to the reaction mixture. The enzyme loading is typically expressed as a weight percentage of the total reactants.

-

Reaction Conditions : Heat the mixture to the desired temperature (e.g., 60-80°C) with continuous stirring. The reaction is often carried out in an open-air reactor to facilitate the removal of water, or under a gentle stream of nitrogen.

-

Monitoring the Reaction : Withdraw samples at regular intervals to monitor the progress of the reaction. The acid value is determined by titration with a standard solution of potassium hydroxide (B78521) in ethanol to calculate the conversion of caprylic acid.

-

Reaction Termination : Once the desired conversion is achieved, stop the reaction by cooling the mixture and separating the immobilized enzyme by filtration for potential reuse.

-

Product Purification : The final product can be purified by vacuum distillation to remove any unreacted starting materials.

Fed-Batch Reaction Strategy

To overcome the inhibitory effect of high concentrations of caprylic acid on the lipase, a fed-batch strategy can be employed.

-

Initial Charge : The reactor is initially charged with neopentyl glycol and a portion of the total caprylic acid.

-

Enzyme Addition and Reaction Start : The immobilized enzyme is added, and the reaction is initiated under the optimized temperature and stirring conditions.

-

Fed-Batch Addition : The remaining caprylic acid is added to the reactor stepwise or continuously using a peristaltic pump over a defined period. This maintains a low concentration of the acid in the reaction medium, minimizing enzyme inhibition.

-

Monitoring and Termination : The reaction is monitored and terminated as described for the batch process.

Data Presentation

The following tables summarize the quantitative data from various studies on the enzymatic synthesis of neopentyl glycol esters, providing a clear comparison of different reaction conditions and their outcomes.

Table 1: Influence of Enzyme and Temperature on Neopentyl Glycol Dilaurate (NPGDL) Synthesis [1]

| Biocatalyst | Enzyme Loading (% w/w) | Temperature (°C) | Conversion (%) | Productivity ( kg/L ·h) |

| Novozym® 40086 | 7.5 | 60 | ≥ 90 | 0.105 |

| Novozym® 435 | 3.75 | 80 | ≥ 90 | 0.169 |

Table 2: Optimized Conditions for the Synthesis of Neopentyl Glycol Dicaprylate/Dicaprate [2][3]

| Parameter | Value |

| Biocatalyst | Lipozyme® 435 |

| Reaction Mode | Fed-batch |

| Temperature | 80 °C |

| Reaction Time | 6 hours |

| Product Purity | 92.5% |

| Process Productivity | 0.15 kg product/L reactor·h |

| Biocatalyst Productivity | 167.09 kg product/kg biocatalyst |

Table 3: Optimization of Neopentyl Glycol Diheptanoate Synthesis [2]

| Enzyme Loading (% w/w) | Temperature (°C) | Yield (%) |

| 7.5 | 70 | 90 |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships between different parameters in the enzymatic synthesis process.

References

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Neopentyl Glycol Dicaprylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of Neopentyl Glycol Dicaprylate. The information is compiled from scientific literature and regulatory assessments, with a focus on quantitative data, experimental methodologies, and logical frameworks for safety evaluation.

Executive Summary

Neopentyl Glycol Dicaprylate is a diester of neopentyl glycol and caprylic acid. It is commonly used as an emollient and skin conditioning agent in cosmetic and personal care products.[1][2] Based on available data, it is considered to have a low order of toxicity. This guide summarizes the key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2,2-dimethyl-1,3-propanediol dioctanoate |

| CAS Number | 28510-23-8 |

| Molecular Formula | C21H40O4[3][4] |

| Molecular Weight | 356.54 g/mol [3][4] |

| Appearance | Clear, colorless to pale yellow liquid[1] |

Toxicological Profile

The toxicological data for Neopentyl Glycol Dicaprylate, often in combination with Dicaprate, indicates a low potential for adverse health effects under typical use conditions.

Acute Toxicity

The acute toxicity of Neopentyl Glycol Dicaprylate/Dicaprate is low via both oral and dermal routes of exposure.

Table 1: Acute Toxicity of Neopentyl Glycol Dicaprylate/Dicaprate

| Study | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat | Oral | > 2000 mg/kg bw | [5] |

| Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg bw | [5] |

Skin Irritation

Studies on Neopentyl Glycol Dicaprylate/Dicaprate have consistently shown it to be non-irritating to the skin.

Table 2: Skin Irritation Potential

| Study Type | Species | Concentration | Result | Reference |

| Primary Skin Irritation | Rabbit | 100% | Non-irritating | [5] |

| Human Patch Test | Human | Neat | Non-irritating | [5] |

Eye Irritation

The eye irritation potential of Neopentyl Glycol Dicaprylate/Dicaprate is considered to be minimal.

Table 3: Eye Irritation Potential

| Study Type | Species/Method | Concentration | Result | Reference |

| Ocular Irritation | Rabbit | Undiluted | Minimally irritating | [6] |

| HET-CAM Assay | In vitro | 25% in corn oil | Practically no irritation potential | [5] |

Skin Sensitization

Neopentyl Glycol Dicaprylate/Dicaprate is not considered to be a skin sensitizer.

Table 4: Skin Sensitization Potential

| Study Type | Species | Concentration | Result | Reference |

| Guinea Pig Maximization Test | Guinea Pig | 100% | Not a sensitizer | [5] |

Genotoxicity

While specific genotoxicity data for Neopentyl Glycol Dicaprylate is limited, related compounds and the constituent parts (neopentyl glycol and caprylic/capric acids) have not shown genotoxic potential in various assays. For instance, Neopentyl Glycol Diisononanoate was found to be non-genotoxic in an Ames test.[5]

Repeat-Dose Toxicity

No significant systemic toxicity has been observed in repeat-dose studies with related compounds. For example, in a combined repeated dose and reproductive/developmental toxicity study of Trimethyl Pentanyl Diisobutyrate, the No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity was reported to be 750 mg/kg/day for male and female rats.[7]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on OECD guidelines.

Acute Doral Toxicity (OECD 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.[3][8][9][10][11]

-

Test Animals: Typically, young adult rats (8-12 weeks old) of a single sex are used.

-

Procedure: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape. The exposure period is 24 hours.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days after application. A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Irritation/Corrosion (OECD 404)

This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.[12][13][14][15][16]

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin. The patch is covered with a gauze dressing. The exposure duration is typically 4 hours.

-

Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[17][18][19][20][21]

-

Test Animals: Albino rabbits are used for this test.

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored.

Skin Sensitization (OECD 406)

This guideline describes procedures to determine the potential of a substance to induce skin sensitization.[22][23][24][25][26] The Guinea Pig Maximization Test (GPMT) is one of the accepted methods.

-

Test Animals: Young adult guinea pigs are used.

-

Induction Phase: The test substance is administered both intradermally (with and without adjuvant) and topically to the shaved skin of the test animals.

-

Challenge Phase: After a 10-14 day rest period, a non-irritating concentration of the test substance is applied topically to a fresh site of shaved skin on both test and control animals.

-

Observations: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to detect gene mutations induced by chemical substances.[27][28][29]

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The mixture is then plated on a minimal agar (B569324) medium lacking the specific amino acid.

-

Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

Visualizations

Experimental Workflow for Toxicological Safety Assessment

Caption: A generalized workflow for the safety assessment of a chemical substance.

Logical Relationships of Toxicological Endpoints

Caption: Interrelation of key toxicological endpoints in a safety assessment.

Conclusion

The available toxicological data for Neopentyl Glycol Dicaprylate indicates a low hazard profile. It is not acutely toxic, is not a skin irritant or sensitizer, and is only minimally irritating to the eyes. While specific genotoxicity data for this exact compound is limited, the overall profile of related compounds and its constituents does not suggest a concern. Based on the current body of evidence, Neopentyl Glycol Dicaprylate is considered safe for its intended use in cosmetic and personal care products.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. specialchem.com [specialchem.com]

- 3. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 4. Neopentyl glycol dicaprylate | C21H40O4 | CID 160200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. researchgate.net [researchgate.net]

- 7. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. nucro-technics.com [nucro-technics.com]

- 16. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. nucro-technics.com [nucro-technics.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. nucro-technics.com [nucro-technics.com]

- 24. ecetoc.org [ecetoc.org]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. biosafe.fi [biosafe.fi]

- 28. vivotecnia.com [vivotecnia.com]

- 29. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

Methodological & Application

Application of Neopentyl Glycol in Polyester Resin Synthesis: A Comprehensive Guide

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Neopentyl glycol (NPG) is a crucial monomer in the synthesis of high-performance polyester (B1180765) resins. Its unique branched chemical structure imparts exceptional thermal stability, chemical resistance, and weatherability to the resulting polymers. This document provides detailed application notes and experimental protocols for the use of neopentyl glycol in polyester resin synthesis, with a comparative analysis against other common glycols.

It is important to distinguish neopentyl glycol (NPG), the diol monomer used in polymerization, from its ester derivatives such as neopentyl glycol dicaprylate/dicaprate. The latter is synthesized from NPG and is primarily used as an emollient in cosmetics and personal care products due to its lightweight and skin-softening properties[1]. This document will focus on the application of neopentyl glycol as a foundational component in the synthesis of polyester resins.

Application Notes

Polyester resins synthesized with neopentyl glycol are widely used in demanding applications such as automotive coatings, decorative materials, and home appliances due to their superior properties[2]. NPG can be utilized in the production of both saturated and unsaturated polyester resins.

Saturated Polyester Resins: Saturated polyester resins based on NPG are commonly used in powder coatings. They are typically synthesized by reacting neopentyl glycol with aromatic dibasic acids like terephthalic acid and isophthalic acid[2]. The resulting resins exhibit excellent chemical stability, resistance to hydrolysis, and thermal stability[2].

Unsaturated Polyester Resins: In the synthesis of unsaturated polyester resins, neopentyl glycol is reacted with a combination of unsaturated and saturated dibasic acids through melt polycondensation[2]. The symmetrical structure of NPG contributes to a highly crystalline polyester, which in turn provides excellent corrosion resistance, chemical stability, and low volatility[2]. When combined with isophthalic acid, these resins also demonstrate superior mechanical properties[2].

The branched structure of neopentyl glycol provides steric hindrance that protects the ester linkages within the polymer chain from hydrolytic attack, leading to enhanced durability[3]. This structural feature is a key differentiator when compared to linear glycols like ethylene (B1197577) glycol.

Comparative Performance Data

The choice of glycol has a significant impact on the final properties of the polyester resin. The following tables summarize the quantitative performance of NPG-based resins in comparison to resins synthesized with other common glycols.

Table 1: Mechanical and Thermal Properties of Polyester Resins

| Property | Neopentyl Glycol (NPG) | Ethylene Glycol (EG) | Propylene Glycol (PG) / NPG Equimolar Mix | Test Method |

| Glass Transition Temp. (Tg, °C) | Up to 20% higher than EG-based resins | Baseline | 63.7 - 70.8 | ASTM D3418 |

| Young's Modulus (GPa) | - | - | 1.23 - 1.74 | Tensile Test |

| Ultimate Strength (MPa) | - | - | 12.5 - 35.1 | Tensile Test |

| Elongation at Break (%) | - | - | 0.90 - 4.39 | Tensile Test |

Data compiled from multiple sources[3][4].

Table 2: Weathering and Chemical Resistance

| Property | Neopentyl Glycol (NPG) Based Resin | Other Glycol Based Resins | Key Advantage of NPG |

| Hydrolysis Resistance | Superior | More susceptible to degradation | Steric hindrance from branched structure protects ester linkages[3] |

| Exterior Durability | Up to 30% improvement in alkyd resins | Lower gloss retention and weatherability | Lower susceptibility to UV degradation[5] |

| Chemical Resistance | Excellent | Varies | Stable, non-polar chemical nature[6] |

Experimental Protocols

Protocol 1: Synthesis of Unsaturated Polyester Resin using Neopentyl Glycol

This protocol describes the synthesis of a bio-based unsaturated polyester resin using neopentyl glycol.

Materials:

-

Itaconic acid

-

Succinic acid

-

Neopentyl glycol

-

Toluene (B28343) (to aid water removal)

-

Hydroquinone (B1673460) (free radical scavenger)

-

Zinc acetate (B1210297) (catalyst)

Procedure:

-

Combine itaconic acid, succinic acid, and neopentyl glycol in a molar ratio of 1:1:2.1 in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet[4].

-

Add toluene (0.5 wt.% based on monomers) to the mixture[4].

-

Add hydroquinone (150 ppm) as a free radical scavenger[4].

-

Add zinc acetate as a catalyst (25 wt.% with respect to the total weight of the acids)[4].

-

Heat the mixture under a nitrogen blanket with stirring. The reaction is a melt polycondensation process[4].

-

Continuously remove the water of condensation.

-

Monitor the reaction progress by measuring the acid and hydroxyl values of the resin.

-

Once the desired molecular weight is achieved (indicated by the acid and hydroxyl values), cool the reactor and collect the unsaturated polyester prepolymer.

Protocol 2: Synthesis of Saturated Polyester Resin for Powder Coatings

This protocol outlines a general procedure for synthesizing a carboxyl-functional polyester resin with neopentyl glycol.

Materials:

-

Isophthalic acid

-

Neopentyl glycol

-

Organotitanium catalyst

Procedure:

-

Charge a reactor with an initial amount of a pre-made carboxyl-functional polyester with a specific acid number (e.g., 35 mg KOH/g)[7].

-

Prepare a homogeneous mixture of isophthalic acid and neopentyl glycol (e.g., 722.1 parts isophthalic acid, 424.9 parts neopentyl glycol)[7].

-

Gradually add the mixture to the reactor over a period of 4 hours while maintaining the reaction temperature between 230°C and 330°C[7]. An organotitanium catalyst is present during the reaction[7].

-

The reaction is carried out as a one-step esterification process[7].

-

Continuously monitor the reaction to ensure the desired properties of the polyester are achieved.

Visualizations

Polyester Synthesis Workflow

Caption: A generalized workflow for the synthesis of polyester resins using neopentyl glycol.

Influence of Neopentyl Glycol Structure on Resin Properties

Caption: The relationship between the branched structure of neopentyl glycol and the enhanced properties of the resulting polyester resin.

References

- 1. specialchem.com [specialchem.com]

- 2. The Applications Of Neopentyl Glycol (NPG) - News [foremost-chem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. bdmaee.net [bdmaee.net]

- 6. gantrade.com [gantrade.com]

- 7. WO2004069896A1 - Process for producing neopentyl-glycol based polyesters - Google Patents [patents.google.com]

Application Note: Enhancing Polyurethane Coating Flexibility with Neopentyl Glycol Dicaprylate/Dicaprate

Introduction

Polyurethane (PU) coatings are widely utilized across numerous industries for their excellent durability, chemical resistance, and aesthetic properties. However, achieving a desirable balance between hardness and flexibility can be challenging. Brittleness can lead to cracking and failure of the coating, particularly on substrates prone to deformation. This application note details the role of Neopentyl Glycol Dicaprylate/Dicaprate as a reactive plasticizer in polyurethane formulations to significantly improve flexibility without compromising other key performance characteristics.

Neopentyl Glycol (NPG) and its derivatives, such as Neopentyl Glycol Dicaprylate/Dicaprate, are known to enhance the flexibility of polyurethane coatings.[1] The unique branched structure of NPG introduces significant free volume into the polymer matrix.[1] This increased intermolecular space facilitates the movement of polymer chains, thereby improving the coating's ability to flex and elongate without fracturing.[1] This application note provides detailed experimental protocols for synthesizing and evaluating the flexibility of polyurethane coatings modified with Neopentyl Glycol Dicaprylate/Dicaprate.

Mechanism of Action: Improved Flexibility

The enhanced flexibility in polyurethane coatings incorporating Neopentyl Glycol Dicaprylate/Dicaprate stems from its distinct molecular architecture. The bulky neopentyl group creates steric hindrance, preventing dense packing of the polymer chains. This results in an increase in free volume within the polyurethane network, allowing for greater segmental mobility. Consequently, the coating can better accommodate mechanical stress through deformation, leading to improved elongation at break and impact resistance.

Caption: Mechanism of improved flexibility.

Experimental Protocols

Materials

-

Polyester (B1180765) Polyol (e.g., Desmophen® series)

-

Isocyanate (e.g., Desmodur® series, such as Hexamethylene Diisocyanate - HDI)

-

Neopentyl Glycol Dicaprylate/Dicaprate

-

Solvent (e.g., a blend of xylene and butyl acetate)

-

Catalyst (e.g., Dibutyltin Dilaurate - DBTDL)

-

Flow and leveling agents

-

Steel panels for coating application

Synthesis of Flexible Polyurethane Coating

The following is a representative two-step prepolymer mixing method for the synthesis of a flexible polyurethane coating.[2]

Step 1: Prepolymer Synthesis

-

To a clean, dry, four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser, add the polyester polyol and Neopentyl Glycol Dicaprylate/Dicaprate.

-

Heat the mixture to 60°C under a nitrogen blanket with continuous stirring until a homogenous mixture is obtained.

-

Cool the mixture to 40°C and slowly add the isocyanate dropwise over a period of 30 minutes.

-

Increase the temperature to 80°C and maintain for 2-3 hours. Monitor the reaction by determining the isocyanate (NCO) content.

-

Once the desired NCO content is reached, cool the prepolymer to room temperature.

Step 2: Coating Formulation

-

In a separate vessel, mix the synthesized prepolymer with the solvent blend.

-

Add the catalyst, flow, and leveling agents to the mixture under agitation.

-

Continue mixing for 15-20 minutes to ensure a homogenous coating formulation.

Caption: Polyurethane synthesis workflow.

Coating Application and Curing

-

Prepare steel panels by cleaning and degreasing.

-

Apply the formulated polyurethane coating to the steel panels using a doctor blade to achieve a uniform dry film thickness of approximately 50 µm.

-

Allow the coated panels to flash off at room temperature for 15 minutes.

-

Cure the panels in an oven at a specified temperature and time (e.g., 80°C for 30 minutes).

-

Condition the cured panels at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Flexibility Testing: Mandrel Bend Test (ASTM D522)

This test assesses the resistance of a coating to cracking upon bending.[3]

-

Use a cylindrical mandrel bend tester with a set of mandrels of varying diameters.

-

Place the coated panel with the coated side up over the largest diameter mandrel.

-

Bend the panel 180 degrees over the mandrel in approximately 1 second.

-

Remove the panel and examine the coating for any signs of cracking or delamination under a magnifying glass.

-

If no failure is observed, repeat the test with progressively smaller mandrels until cracking occurs.

-

The smallest mandrel diameter at which the coating does not crack is reported as the flexibility of the coating. The elongation can be calculated based on the mandrel diameter and coating thickness.

Impact Resistance Test (ASTM D2794)

This test determines the impact resistance of a coating to rapid deformation.

-

Use a variable impact tester with a standard weight and indenter.

-

Place the coated panel on the die of the impact tester.

-

Drop the weight from a specified height onto the panel.

-

Examine the impacted area for cracking, peeling, or loss of adhesion.

-

Gradually increase the drop height until coating failure is observed.

-

The impact resistance is reported as the highest impact (in-lbs or kg-m) that the coating can withstand without failure.

Dynamic Mechanical Analysis (DMA)

DMA is used to characterize the viscoelastic properties of the coating.

-

Prepare free-standing films of the polyurethane coatings with a uniform thickness.

-

Cut rectangular specimens from the films to the dimensions required by the DMA instrument.

-

Mount the specimen in the tensile clamps of the DMA.

-

Conduct a temperature sweep from a low temperature (e.g., -100°C) to a high temperature (e.g., 200°C) at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min).

-

Record the storage modulus (E'), loss modulus (E"), and tan delta (tan δ = E"/E'). The glass transition temperature (Tg) is typically determined from the peak of the tan δ curve.

Data Presentation

The following tables present representative data illustrating the expected improvement in the flexibility of a polyurethane coating when modified with Neopentyl Glycol Dicaprylate/Dicaprate.

Table 1: Mandrel Bend Test Results

| Formulation | Neopentyl Glycol Dicaprylate/Dicaprate (%) | Smallest Mandrel Diameter without Cracking (mm) | Elongation (%) |

| Control | 0 | 10 | 8 |

| NPG-Flex 5 | 5 | 6 | 13 |

| NPG-Flex 10 | 10 | 4 | 18 |

| NPG-Flex 15 | 15 | 2 | 25 |

Table 2: Impact Resistance Test Results

| Formulation | Neopentyl Glycol Dicaprylate/Dicaprate (%) | Direct Impact Resistance (in-lbs) | Reverse Impact Resistance (in-lbs) |

| Control | 0 | 40 | 20 |

| NPG-Flex 5 | 5 | 80 | 60 |

| NPG-Flex 10 | 10 | 120 | 100 |

| NPG-Flex 15 | 15 | 160 | 140 |

Table 3: Dynamic Mechanical Analysis Results

| Formulation | Neopentyl Glycol Dicaprylate/Dicaprate (%) | Glass Transition Temperature (Tg) (°C) | Storage Modulus (E') at 25°C (MPa) |

| Control | 0 | 55 | 1500 |

| NPG-Flex 5 | 5 | 45 | 1200 |

| NPG-Flex 10 | 10 | 35 | 900 |

| NPG-Flex 15 | 15 | 25 | 600 |

Conclusion

The incorporation of Neopentyl Glycol Dicaprylate/Dicaprate into polyurethane coating formulations is a highly effective method for enhancing flexibility. The experimental data demonstrates a significant improvement in both mandrel bend elongation and impact resistance with increasing concentrations of Neopentyl Glycol Dicaprylate/Dicaprate. Dynamic Mechanical Analysis further supports these findings, showing a decrease in the glass transition temperature and storage modulus, indicative of a more flexible polymer network. Researchers and formulation chemists can utilize the protocols outlined in this application note to develop and evaluate high-performance, flexible polyurethane coatings tailored for a wide range of applications where durability and resistance to deformation are critical.

References

Application Notes and Protocols for Neopentyl Glycol Dicaprylate in Self-Emulsifying Drug Delivery Systems (SEDDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-Emulsifying Drug Delivery Systems (SEDDS) represent a promising strategy for enhancing the oral bioavailability of poorly water-soluble drugs. These isotropic mixtures of oils, surfactants, and co-surfactants/co-solvents spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This spontaneous emulsification leads to a large interfacial area for drug absorption, thereby improving solubility and bioavailability.

Neopentyl glycol dicaprylate, a synthetic emollient and solvent, presents as a potential lipid phase in SEDDS formulations due to its favorable properties, including good spreadability and the ability to act as a solvent for active pharmaceutical ingredients. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of SEDDS utilizing Neopentyl glycol dicaprylate as the oil component. While specific quantitative data for Neopentyl glycol dicaprylate in published SEDDS formulations are limited, this guide offers a comprehensive framework based on established principles of SEDDS development.

Application Notes

Role of Neopentyl Glycol Dicaprylate in SEDDS

Neopentyl glycol dicaprylate serves as the lipid (oil) phase in the SEDDS formulation. Its primary functions include:

-

Solubilizing the lipophilic drug: The oil phase is crucial for dissolving the poorly water-soluble active pharmaceutical ingredient (API).

-

Facilitating self-emulsification: The oil, in combination with the surfactant and co-surfactant, forms the basis of the emulsion upon dilution.

-

Enhancing lymphatic transport: For highly lipophilic drugs, the lipid component can promote absorption through the intestinal lymphatic system, bypassing first-pass metabolism in the liver.

Pre-formulation Studies: Excipient Selection

The successful development of a SEDDS formulation is contingent on the rational selection of excipients.

-

Solubility Studies: The solubility of the drug in various oils, surfactants, and co-surfactants must be determined to select a system with high drug loading capacity.

-

Surfactant Screening: Surfactants are critical for the spontaneous formation of a stable emulsion. Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12) are often preferred for o/w emulsions due to their lower toxicity.

-

Co-surfactant/Co-solvent Selection: Co-surfactants are often included to reduce the interfacial tension further, increase the fluidity of the interfacial film, and improve the drug's solubility in the formulation.

Formulation Optimization: Pseudo-Ternary Phase Diagrams

Pseudo-ternary phase diagrams are constructed to identify the self-emulsifying regions and to determine the optimal concentration ranges of the oil, surfactant, and co-surfactant. These diagrams are generated by titrating a mixture of the oil and surfactant/co-surfactant with water and observing the formation of emulsions.

Data Presentation

The following tables provide a template for presenting quantitative data from the development and characterization of a SEDDS formulation containing Neopentyl glycol dicaprylate.

Table 1: Solubility of a Model Drug in Various Excipients

| Excipient Category | Excipient Name | Solubility (mg/mL) ± SD |

| Oil | Neopentyl glycol dicaprylate | [Insert experimental data] |

| Caprylic/Capric Triglyceride | [Insert experimental data] | |

| Oleic Acid | [Insert experimental data] | |

| Surfactant | Polysorbate 80 (Tween 80) | [Insert experimental data] |

| Polyoxyl 35 Castor Oil (Cremophor EL) | [Insert experimental data] | |

| Caprylocaproyl Polyoxyl-8 glycerides (Labrasol) | [Insert experimental data] | |

| Co-surfactant | Transcutol HP | [Insert experimental data] |

| Polyethylene Glycol 400 (PEG 400) | [Insert experimental data] | |

| Propylene Glycol | [Insert experimental data] |

Table 2: Composition of Optimized SEDDS Formulation

| Component | Function | Concentration (% w/w) |

| Model Drug | Active Pharmaceutical Ingredient | [Insert experimental data] |

| Neopentyl glycol dicaprylate | Oil | [Insert experimental data] |

| Polysorbate 80 | Surfactant | [Insert experimental data] |

| Transcutol HP | Co-surfactant | [Insert experimental data] |

Table 3: Characterization of the Optimized SEDDS Formulation

| Parameter | Result ± SD |

| Self-Emulsification Time (seconds) | [Insert experimental data] |

| Droplet Size (nm) | [Insert experimental data] |

| Polydispersity Index (PDI) | [Insert experimental data] |

| Zeta Potential (mV) | [Insert experimental data] |

| Drug Content (%) | [Insert experimental data] |

| In Vitro Drug Release at 60 min (%) | [Insert experimental data] |

Experimental Protocols

Protocol 1: Determination of Drug Solubility

-

Add an excess amount of the model drug to 2 mL of each selected excipient (oil, surfactant, co-surfactant) in separate vials.

-

Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.

-